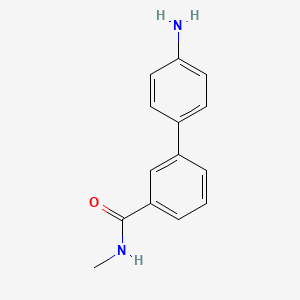

3-(4-Aminophenyl)-N-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Aminophenyl)-N-methylbenzamide, also known as 4-Amino-N-methylbenzamide, is an organic compound with a variety of potential applications in research and development. It is a colorless solid with a molecular formula of C9H11NO2 and a molecular weight of 167.19 g/mol. 4-Amino-N-methylbenzamide is a useful starting material for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic molecules. In addition, it has been studied for its potential applications in biochemistry and physiology.

Aplicaciones Científicas De Investigación

Continuous-Flow Synthesis of Urea Derivatives

- Antimicrobial Activity : These synthesized compounds were docked against DNA gyrase enzymes, and their antimicrobial and antifungal activities were investigated .

Bio-Sensing for Foodborne Pathogens

- Selective Detection : A portable bio-sensing system using anti-Staphylococcus aureus@MPA/AuNPs-Cu-MOF@SPE chips was designed. These chips allow rapid and selective analysis of food and water samples contaminated with S. aureus, a common foodborne pathogen .

Direcciones Futuras

Future research could focus on elucidating the synthesis, structure, reactivity, mechanism of action, and physical and chemical properties of 3-(4-Aminophenyl)-N-methylbenzamide. This could include computational studies, laboratory synthesis and characterization, and potentially the development of applications for this compound .

Mecanismo De Acción

Target of Action

The primary target of 3-(4-Aminophenyl)-N-methylbenzamide, also known as 4’-Amino-N-methyl-[1,1’-biphenyl]-3-carboxamide, is the CYP51 receptor . This receptor plays a crucial role in the evolutionary cycle of Trypanosoma cruzi, a flagellated cell parasite .

Mode of Action

The compound interacts with the active site of the CYP51 receptor . It forms hydrogen interactions that show a high degree of occupation, establishing a stable complex with the target . This interaction leads to changes in the receptor’s function, affecting the life cycle of T. cruzi .

Biochemical Pathways

The compound affects the biochemical pathways related to the life cycle of T. cruzi . By interacting with the CYP51 receptor, it disrupts the normal functioning of the parasite, leading to downstream effects that inhibit the proliferation of the parasite .

Pharmacokinetics

The compound presents an alignment between permeability and hepatic clearance . It has low metabolic stability . It can form reactive metabolites from N-conjugation and C=C epoxidation . Despite this, the estimated LD50 rate >500 mg/kg indicates a low incidence of lethality by ingestion .

Result of Action

The compound’s action results in the inhibition of parasite proliferation . In vitro tests showed that the compound’s LC50 was similar to that of benznidazole (BZN), a standard treatment for Chagas disease . This indicates the effectiveness of the compound against the trypomastigote form of T. cruzi .

Propiedades

IUPAC Name |

3-(4-aminophenyl)-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-16-14(17)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9H,15H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYJOGOGMBDLHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716530 |

Source

|

| Record name | 4'-Amino-N-methyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Aminophenyl)-N-methylbenzamide | |

CAS RN |

1335041-46-7 |

Source

|

| Record name | 4'-Amino-N-methyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.